molecular formula C8H3F5O B1302271 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone CAS No. 845823-12-3

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B1302271
M. Wt: 210.1 g/mol
InChI Key: VPJBBHOADBTNFQ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized via Claisen-Schmidt condensation under basic condition2. However, the exact synthesis process for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC2. However, the specific molecular structure analysis for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is not found in the literature.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone. However, similar compounds have been involved in various chemical reactions. For example, 3-amino-2-benzyl[1,2,4]triazolo[4,3-a]pyrimidinium chlorides undergo the Dimroth rearrangement3.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1-(3,5-Difluorophenyl)ethanamine has a density of 1.2±0.1 g/cm3, boiling point of 175.4±25.0 °C at 760 mmHg, vapour pressure of 1.2±0.3 mmHg at 25°C, and a molar refractivity of 39.3±0.3 cm34. However, the specific physical and chemical properties of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone are not found in the literature.


Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound has been used in the synthesis of anticancer agents . Specifically, it has been used to create a series of compounds known as 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones .
  • Methods of Application: These compounds were synthesized via Claisen-Schmidt condensation under basic conditions . The chemical structure of the compounds was identified using several spectroscopic techniques .
  • Results: Most of these compounds presented higher cytotoxicity than the reference drug 5-fluorouracil . The compounds 7, [1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one], and 2, [1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one], presented the best activity according to potency selectivity expression values .

Fluorinated Acetophenone

  • Scientific Field: Organic Chemistry
  • Application Summary: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone, also known as 3′,5′-Difluoroacetophenone, is a fluorinated acetophenone .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Treatment of Cancer and Alzheimer’s Disease

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound has been used in the synthesis of various compounds, including 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of cancer and Alzheimer’s disease.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results: The specific results or outcomes obtained were not detailed in the source.

Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound has been used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Synthesis of 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound has been used to synthesize 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Synthesis of (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound has been used to synthesize (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound has been used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Synthesis of 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound has been used to synthesize 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Synthesis of (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound has been used to synthesize (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for similar compounds indicates that they may cause skin irritation, serious eye irritation, and respiratory irritation5. However, the specific safety and hazards information for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is not readily available.


Future Directions

Given the limited information available on 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a comprehensive understanding of the compound and its potential applications.


properties

IUPAC Name

1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJBBHOADBTNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375097
Record name 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

CAS RN

845823-12-3
Record name 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845823-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2,3',5'-Pentafluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Alimardanov, A Nikitenko, TJ Connolly… - … Process Research & …, 2009 - ACS Publications
Development of a large-scale enantioselective synthesis of a lead compound containing a 3-aryl-3-trifluoromethyl-2-aminopropanol core is described. A single isomer of 3,3-…
Number of citations: 36 pubs.acs.org

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